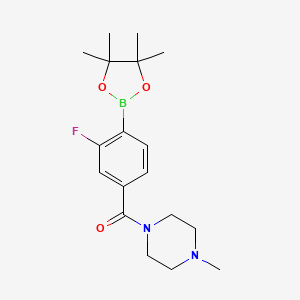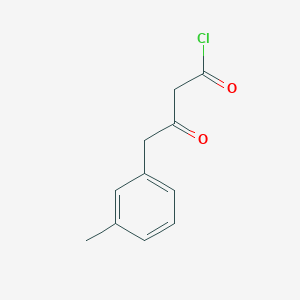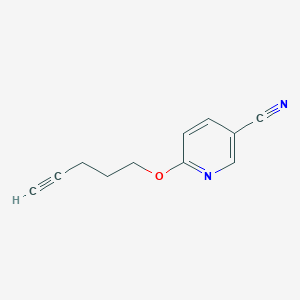
3-碘-2-(三氟甲氧基)苯甲腈
描述
3-Iodo-2-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F3INO It is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a nitrile group attached to a benzene ring
科学研究应用
有机合成
3-碘-2-(三氟甲氧基)苯甲腈: 是作为有机合成中的一种重要试剂,特别是在三氟甲氧基化反应中 。三氟甲氧基基团的引入可以显著改变分子的物理和化学性质,使其成为复杂有机化合物合成中的关键步骤。
药物化学
该化合物的独特结构使其可用于设计新的药物。 将其融入药物分子可以提高其代谢稳定性、生物利用度和选择性 .
材料科学
在材料科学中,3-碘-2-(三氟甲氧基)苯甲腈可用于合成具有特定氟化官能团的新型材料,这些官能团被认为具有增加耐久性和耐化学性等理想特性 .
农业化学
该化合物可用于开发新的农用化学品。 三氟甲氧基基团可以增强杀虫剂和除草剂的活性及其持续时间 .
氟化学研究
作为氟化学中的一个构建块,3-碘-2-(三氟甲氧基)苯甲腈对于研究氟化对化合物的的影响以及开发新的氟化方法至关重要 .
光伏材料
作用机制
Mode of Action
The specific mode of action of 3-Iodo-2-(trifluoromethoxy)benzonitrile is currently unknown . It’s possible that the compound interacts with its targets through mechanisms such as binding to active sites, altering protein conformation, or modulating signal transduction pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Iodo-2-(trifluoromethoxy)benzonitrile . These factors could include pH, temperature, presence of other molecules, and cellular environment.
生化分析
Biochemical Properties
3-Iodo-2-(trifluoromethoxy)benzonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 3-Iodo-2-(trifluoromethoxy)benzonitrile and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .
Cellular Effects
The effects of 3-Iodo-2-(trifluoromethoxy)benzonitrile on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Iodo-2-(trifluoromethoxy)benzonitrile can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 3-Iodo-2-(trifluoromethoxy)benzonitrile exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, thereby modulating their activity and the biochemical pathways they regulate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-2-(trifluoromethoxy)benzonitrile can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Iodo-2-(trifluoromethoxy)benzonitrile is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 3-Iodo-2-(trifluoromethoxy)benzonitrile vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects. For instance, high doses of 3-Iodo-2-(trifluoromethoxy)benzonitrile have been associated with hepatotoxicity, nephrotoxicity, and neurotoxicity in animal studies .
Metabolic Pathways
3-Iodo-2-(trifluoromethoxy)benzonitrile is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound .
Transport and Distribution
The transport and distribution of 3-Iodo-2-(trifluoromethoxy)benzonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 3-Iodo-2-(trifluoromethoxy)benzonitrile is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-(trifluoromethoxy)benzonitrile typically involves the iodination of 2-(trifluoromethoxy)benzonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of 3-Iodo-2-(trifluoromethoxy)benzonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
3-Iodo-2-(trifluoromethoxy)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
属性
IUPAC Name |
3-iodo-2-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3INO/c9-8(10,11)14-7-5(4-13)2-1-3-6(7)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJTZDDQQNTFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)OC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-(4-Bromobutoxy)benzo[d]thiazole](/img/structure/B1412950.png)









